molecular formula C8H4ClN3 B3174618 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-81-3

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3174618
CAS No.: 954112-81-3
M. Wt: 177.59 g/mol
InChI Key: MOEPFOSHMIGVPW-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) family. This compound has been shown to inhibit FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation, differentiation, and survival . The inhibition of these receptors by this compound can lead to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . For instance, in breast cancer 4T1 cells, this compound significantly inhibited cell proliferation and induced apoptosis . Additionally, it affected cell signaling pathways by inhibiting the activation of FGFR-dependent pathways, leading to reduced cell survival and increased cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. This compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival signals . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEPFOSHMIGVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856878
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954112-81-3
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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